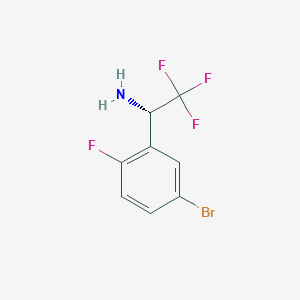
(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound with significant interest in various fields of scientific research. The presence of bromine, fluorine, and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-fluorobenzyl alcohol.
Conversion to Intermediate: The alcohol is converted to the corresponding bromide using hydrobromic acid.
Formation of Trifluoroethylamine: The bromide is then reacted with trifluoroethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion.
化学反応の分析
Types of Reactions
(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would yield the corresponding amine.
科学的研究の応用
(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its unique chemical properties.
Biological Studies: The compound is used to study biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
Uniqueness
(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups in its structure. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity, making it valuable for various applications.
生物活性
(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound that has garnered significant interest in medicinal chemistry due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₆BrF₄N
- Molecular Weight : 272.04 g/mol
- CAS Number : 1212881-54-3
- Boiling Point : 251.9 °C (predicted)
- Density : 1.664 g/cm³ (predicted)
- pKa : 5.44 (predicted)
The compound's structure includes a bromine atom, a fluorine atom, and a trifluoromethyl group, which contribute to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances its binding affinity to various receptors and enzymes, potentially modulating biological pathways involved in disease processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antiparasitic Activity :
- Initial studies have shown that compounds with similar structural motifs can inhibit the activity of PfATP4, a sodium pump critical for the survival of malaria parasites. While specific data for this compound is limited, the presence of fluorine and bromine suggests potential antiparasitic effects .
- Cytotoxicity Studies :
- Pharmacokinetics :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiparasitic | Potential inhibition of PfATP4 | |
| Cytotoxicity | Low toxicity in human cell lines | |
| Pharmacokinetics | Improved stability and bioavailability expected |
Case Study: Antiparasitic Screening
A study aimed at optimizing compounds targeting PfATP4 showed that modifications in molecular structure could significantly enhance activity against malaria parasites. Although this compound was not the primary focus, it represents a scaffold that could be optimized based on findings from similar compounds .
特性
IUPAC Name |
(1S)-1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQDAOYHEAHURX-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@@H](C(F)(F)F)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














